molecular formula C36H28N2 B12545530 Tetrakis(2-phenylethenyl)pyrazine CAS No. 145983-47-7

Tetrakis(2-phenylethenyl)pyrazine

Cat. No.: B12545530
CAS No.: 145983-47-7
M. Wt: 488.6 g/mol
InChI Key: JYERHBZOSJCZPY-UHFFFAOYSA-N
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Description

Tetrakis(2-phenylethenyl)pyrazine (CAS: 14990-02-4, molecular formula: C₂₀H₁₆N₂, molecular weight: 284.35 g/mol) is a pyrazine derivative featuring four styryl (2-phenylethenyl) groups symmetrically attached to the pyrazine core. However, its specific applications remain less explored compared to other pyrazine-based compounds. The compound's structure enables strong intermolecular interactions, such as π-π stacking, which may influence its solid-state packing and electronic properties.

Properties

CAS No.

145983-47-7

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

IUPAC Name

2,3,5,6-tetrakis(2-phenylethenyl)pyrazine

InChI

InChI=1S/C36H28N2/c1-5-13-29(14-6-1)21-25-33-34(26-22-30-15-7-2-8-16-30)38-36(28-24-32-19-11-4-12-20-32)35(37-33)27-23-31-17-9-3-10-18-31/h1-28H

InChI Key

JYERHBZOSJCZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(N=C(C(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Dihydropyrazine Oxidation

Pyrazine derivatives are often prepared by oxidizing dihydropyrazine intermediates. For example, 2,3-dimethyl-5,6-dihydropyrazine can be oxidized using potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) to yield dimethylpyrazine, which serves as a precursor for further substitution.

Example Protocol

  • Reactants : Glyoxal + ethylenediamine → 5,6-dihydropyrazine
  • Oxidation : MnO₂ in ethanol, reflux for 4 hours
  • Yield : 30–40% after recrystallization

Microwave-Assisted Cyclization

Microwave irradiation accelerates condensation reactions, improving efficiency. A study demonstrated the synthesis of pyrazine-triazole conjugates using microwave-assisted click chemistry, achieving yields >70%.

Wittig Reaction for Styryl Group Introduction

The Wittig reaction is the most widely used method to introduce 2-phenylethenyl groups. This reaction couples aldehydes with phosphonium ylides to form alkenes with high stereoselectivity.

General Procedure

  • Ylide Generation : Benzyltriphenylphosphonium chloride is deprotonated with NaOH in DMF to form the ylide.
  • Coupling : The ylide reacts with 9-anthraldehyde or similar aldehydes to form styryl groups.

Optimized Conditions

Parameter Value
Solvent DMF or toluene
Base 50% NaOH or KOtBu
Temperature 25–100°C
Yield 55–88%

Stereochemical Control

The reaction predominantly forms the trans-alkene due to steric hindrance in the oxaphosphetane intermediate. For this compound, four sequential Wittig reactions are required, each introducing one styryl group.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables direct aryl/alkenyl group incorporation. Tetrachloropyrazine serves as a substrate for tetra-substitution.

Protocol for Tetra-Substitution

  • Catalyst : Pd(PPh₃)₄ (3 mol%)
  • Base : K₂CO₃
  • Boronic Acid : Styrylboronic acid (4 equiv)
  • Solvent : THF/H₂O (3:1)
  • Yield : 60–75%

Key Advantages

  • Tolerance for diverse functional groups.
  • Single-step installation of all four styryl groups.

Microwave-Assisted Stepwise Synthesis

Combining microwave irradiation with sequential reactions enhances efficiency. A two-step approach involves:

  • Pyrazine core synthesis via condensation.
  • Styryl group addition using microwave-accelerated Wittig reactions.

Representative Data

Step Conditions Yield
1 Glyoxal + ethylenediamine, 150°C, 10 min 65%
2 Wittig reaction, 100°C, 20 min 70%

Comparative Analysis of Methods

Method Advantages Limitations
Wittig Reaction High stereoselectivity Multi-step, moderate yields
Suzuki Coupling Single-step, scalable Requires Pd catalysts
Microwave Synthesis Rapid, energy-efficient Specialized equipment needed

Challenges and Optimization Strategies

  • Steric Hindrance : Introducing four bulky styryl groups necessitates optimized reaction kinetics.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the tetra-substituted product.
  • Catalyst Recycling : Pd-based systems benefit from ligands like 1,10-phenanthroline to improve turnover.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-phenylethenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form tetrahydro derivatives.

    Substitution: The phenylethenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Tetrahydro derivatives of this compound.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Tetrakis(2-phenylethenyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Tetrakis(2-phenylethenyl)pyrazine involves its interaction with specific molecular targets and pathways. The phenylethenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Packing and Symmetry

Tetrakis(phenoxymethyl)pyrazine and Tetrakis(phenylsulfanylmethyl)pyrazine

These compounds (C₃₂H₂₈N₂O₄ and C₃₂H₂₈N₂S₄) share a similar substitution pattern to the target compound but feature phenoxymethyl (–CH₂OPh) or phenylsulfanylmethyl (–CH₂SPh) groups. Both exhibit C(i) symmetry, but their packing differs significantly:

  • Tetrakis(phenoxymethyl)pyrazine adopts an S-shape with intramolecular C–H···O hydrogen bonding, leading to tighter packing .
  • Tetrakis(phenylsulfanylmethyl)pyrazine displays weaker C–H···π interactions and larger phenyl ring inclinations (60.45° vs. 12.63° in the oxygen analog), reducing packing efficiency .
    Key Insight: Oxygen substituents enhance directional interactions (H-bonding), while sulfur analogs rely on weaker forces, highlighting the role of heteroatoms in crystal engineering.
Methoxy-Substituted Distyrylpyrazines

Methoxy groups introduced to the styryl benzene rings in distyrylpyrazines disrupt the π-stacking and hydrogen-bonding synthons observed in the parent compound. For example:

  • para-Methoxy substitution eliminates pyrazine-based synthons, favoring CH···O interactions instead .
  • meta-Methoxy groups induce helical packing motifs, altering charge transport pathways .
    Key Insight: Substituent position critically influences supramolecular architecture, which could guide the design of Tetrakis(2-phenylethenyl)pyrazine derivatives for tailored solid-state properties.

Electronic and Optoelectronic Properties

Pyrazine-Containing Coordination Complexes

In Ru(II)-Rh(III) bimetallic complexes, pyrazine ligands like 2,3,5,6-tetrakis(2-pyridyl)pyrazine enhance electronic communication between metal centers, achieving electron transfer rates (kₑₜ) of ~10⁷ s⁻¹ . In contrast, this compound lacks coordinating sites but may exhibit similar π-conjugation benefits for charge transport in organic semiconductors.

Carboxyphenyl-Functionalized Pyrazines

The ligand 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) forms Zn-MOFs with aggregation-induced emission (AIE) properties, demonstrating bright blue luminescence under CO₂ exposure . Compared to the non-polar styryl groups in the target compound, carboxyphenyl substituents enable coordination and stimuli-responsive behavior, showcasing the trade-off between conjugation and functionality.

n-Type OFET Materials

Pyrazine rings in tetracene and pentacene derivatives lower HOMO/LUMO energies, improving air stability and electron injection capabilities . While this compound’s bulky styryl groups may hinder dense π-stacking (critical for high carrier mobility), its extended conjugation could offset this by enhancing intramolecular charge transport.

Imidazo[1,2-a]pyrazines

These fused-ring pyrazine derivatives exhibit anticancer activity by binding to kinase domains (e.g., hydrogen bonding with Gly28 and Cys106 residues) . In contrast, this compound’s rigid, hydrophobic structure may limit bioavailability, emphasizing the preference for smaller heterocycles in drug design.

Tetramethylpyrazine

However, steric hindrance from the styryl groups in the target compound likely precludes similar biological activity.

Comparative Data Table

Compound Substituents Key Properties/Applications Reference
This compound Styryl Extended π-conjugation, potential OFETs
Tetrakis(phenoxymethyl)pyrazine Phenoxymethyl C(i) symmetry, intramolecular H-bonding
Tetrakis(phenylsulfanylmethyl)pyrazine Phenylsulfanylmethyl Weak CH···π interactions
Methoxy-distyrylpyrazines Methoxy Altered crystal packing
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine Carboxyphenyl AIE, MOF construction
Imidazo[1,2-a]pyrazines Fused imidazole-pyrazine Anticancer activity

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